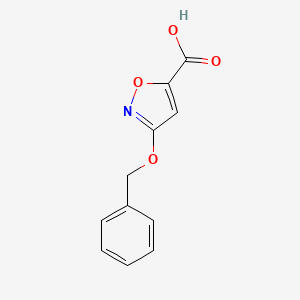

3-(Benzyloxy)isoxazole-5-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-phenylmethoxy-1,2-oxazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO4/c13-11(14)9-6-10(12-16-9)15-7-8-4-2-1-3-5-8/h1-6H,7H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNUCOZFGZRKXGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=NOC(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70545337 | |

| Record name | 3-(Benzyloxy)-1,2-oxazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70545337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2552-54-7 | |

| Record name | 3-(Benzyloxy)-1,2-oxazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70545337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-(Benzyloxy)isoxazole-5-carboxylic acid synthesis pathways

An In-depth Technical Guide to the Synthesis of 3-(Benzyloxy)isoxazole-5-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide details the primary synthetic pathways for this compound, a heterocyclic compound of interest in medicinal chemistry and drug development. The methodologies presented are based on established chemical principles and supported by literature precedents for the synthesis of analogous structures. This document provides detailed experimental protocols, quantitative data where available, and visual representations of the synthetic routes to facilitate understanding and replication.

Core Synthesis Strategy: 1,3-Dipolar Cycloaddition

The most direct and widely employed method for the synthesis of 3,5-disubstituted isoxazoles is the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne.[1][2][3] This approach offers high regioselectivity, generally favoring the formation of the 3,5-isomer.[4] For the synthesis of the target molecule, this involves the reaction of benzyloxyacetonitrile oxide with an ester of propiolic acid, followed by hydrolysis.

Two principal pathways for the in-situ generation of the nitrile oxide from stable precursors are outlined below.

Pathway 1: Nitrile Oxide Generation from O-Benzyl Formaldoxime

This pathway involves the initial synthesis of O-benzyl formaldoxime, which is then oxidized in the presence of the alkyne to generate the nitrile oxide in situ for the cycloaddition reaction.

Experimental Protocols for Pathway 1

Step 1: Synthesis of O-Benzyl Formaldoxime [5]

-

Reagents: Benzyloxyamine hydrochloride, 37% Formaldehyde solution, Sodium hydroxide (NaOH), Diethyl ether, Saturated sodium bicarbonate (NaHCO₃) solution, Brine.

-

Procedure:

-

A slurry of benzyloxyamine hydrochloride (0.156 mol) in water (50 mL) is prepared in a round-bottom flask.

-

37% aqueous formaldehyde (11.7 mL) is added to the slurry.

-

A solution of NaOH (6.3 g, 0.1575 mol) in water (25 mL) is added dropwise over 20 minutes, allowing the temperature to rise to approximately 40°C.

-

The mixture is stirred for 2 hours at room temperature.

-

The reaction mixture is extracted with diethyl ether (1 x 100 mL, then 2 x 25 mL).

-

The combined organic extracts are washed sequentially with saturated NaHCO₃ solution (2 x 50 mL) and brine (2 x 50 mL).

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield O-benzyl formaldoxime as an oil.

-

Step 2: Synthesis of Ethyl 3-(benzyloxy)isoxazole-5-carboxylate [4]

-

Reagents: O-Benzyl formaldoxime, Ethyl propiolate, Sodium hypochlorite (NaOCl, commercial bleach solution), Dichloromethane (CH₂Cl₂).

-

Procedure:

-

In a round-bottom flask, dissolve O-benzyl formaldoxime (1.80 mmol) and ethyl propiolate (3.27 mmol) in dichloromethane (5 mL).

-

To this stirred mixture, add commercial bleach (0.354 M NaOCl, 13.8 mL, 4.88 mmol) dropwise.

-

The reaction mixture is stirred vigorously overnight at room temperature.

-

The mixture is then transferred to a separatory funnel and the organic layer is separated. The aqueous layer is extracted with dichloromethane (3 x 10 mL).

-

The combined organic layers are washed with water (2 x 10 mL) and brine (10 mL), then dried over anhydrous Na₂SO₄.

-

The solvent is removed by rotary evaporation, and the crude product is purified by flash column chromatography on silica gel to yield ethyl 3-(benzyloxy)isoxazole-5-carboxylate.

-

Step 3: Hydrolysis to this compound [6]

-

Reagents: Ethyl 3-(benzyloxy)isoxazole-5-carboxylate, Sodium hydroxide (NaOH), Tetrahydrofuran (THF), Water, Hydrochloric acid (HCl).

-

Procedure:

-

Dissolve the ethyl ester (5.8 mmol) in a mixture of tetrahydrofuran (2.0 mL) and methanol (4 mL).

-

Add a solution of sodium hydroxide (11.6 mmol) in water (2 mL) dropwise.

-

Stir the reaction mixture at room temperature for 18-20 hours.

-

Upon completion, the mixture is transferred to a separatory funnel and the pH is adjusted to 2 with 1N hydrochloric acid.

-

The aqueous phase is extracted with ethyl acetate (3 x 35 mL).

-

The combined organic phases are washed with saturated brine (50 mL), dried over anhydrous magnesium sulfate, and filtered.

-

The filtrate is concentrated under reduced pressure to afford the final product.

-

Quantitative Data for Pathway 1

| Step | Product | Starting Materials | Yield (%) | Purity |

| 1 | O-Benzyl formaldoxime | Benzyloxyamine HCl, Formaldehyde | ~95% (crude) | Oil, used directly |

| 2 | Ethyl 3-(benzyloxy)isoxazole-5-carboxylate | O-Benzyl formaldoxime, Ethyl propiolate | 60-70% (typical for cycloaddition) | >95% after chromatography |

| 3 | This compound | Ethyl 3-(benzyloxy)isoxazole-5-carboxylate | ~90% | >98% |

Note: Yields for steps 2 and 3 are estimated based on typical yields for these reaction types as specific data for this exact molecule is not available.

Pathway 2: Synthesis via Hydroxyimidoyl Chloride

An alternative for the generation of the nitrile oxide is through a hydroxyimidoyl chloride intermediate. This method can sometimes offer advantages in terms of handling and reaction control.

Experimental Protocols for Pathway 2

Step 1: Synthesis of Benzyloxyacetohydroxamoyl chloride

-

Reagents: O-Benzyl formaldoxime, N-Chlorosuccinimide (NCS), Dimethylformamide (DMF).

-

Procedure:

-

Dissolve O-benzyl formaldoxime in DMF.

-

Add N-chlorosuccinimide portion-wise to the solution at 0°C.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

The reaction mixture is poured into ice-water and the product is extracted with a suitable organic solvent (e.g., ethyl acetate).

-

The organic layer is washed, dried, and concentrated to give the hydroxyimidoyl chloride, which is often used without further purification.

-

Step 2: 1,3-Dipolar Cycloaddition [2]

-

Reagents: Benzyloxyacetohydroxamoyl chloride, Ethyl propiolate, Triethylamine (Et₃N), Solvent (e.g., THF or CH₂Cl₂).

-

Procedure:

-

Dissolve the hydroxyimidoyl chloride and ethyl propiolate in the chosen solvent.

-

Cool the mixture to 0°C.

-

Slowly add triethylamine to the solution.

-

Allow the reaction to proceed at room temperature until the starting materials are consumed.

-

The triethylammonium chloride salt is filtered off.

-

The filtrate is concentrated, and the residue is purified by column chromatography to yield the ethyl ester.

-

Step 3: Hydrolysis

-

The hydrolysis protocol is identical to that described in Pathway 1, Step 3.

Quantitative Data for Pathway 2

| Step | Product | Starting Materials | Yield (%) | Purity |

| 1 | Benzyloxyacetohydroxamoyl chloride | O-Benzyl formaldoxime, NCS | 80-90% (crude) | Used directly |

| 2 | Ethyl 3-(benzyloxy)isoxazole-5-carboxylate | Hydroxyimidoyl chloride, Ethyl propiolate | 65-75% | >95% after chromatography |

| 3 | This compound | Ethyl 3-(benzyloxy)isoxazole-5-carboxylate | ~90% | >98% |

Note: Yields are estimated based on typical values for these transformations.

Conclusion

The synthesis of this compound is readily achievable through a 1,3-dipolar cycloaddition strategy. The choice between the direct oxidation of O-benzyl formaldoxime (Pathway 1) and the use of a hydroxyimidoyl chloride intermediate (Pathway 2) will depend on the specific laboratory conditions, reagent availability, and desired scale of the synthesis. Both pathways culminate in a straightforward hydrolysis step to yield the target carboxylic acid. The provided protocols offer a solid foundation for researchers to produce this valuable heterocyclic compound for further investigation in drug discovery and development programs.

References

- 1. researchgate.net [researchgate.net]

- 2. Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. zjms.hmu.edu.krd [zjms.hmu.edu.krd]

- 4. Solvent Effects on the [3+2] Cycloaddition of 2-Furfural Oxime and Ethyl Propiolate: Unexpected Change in Regioselectivity [pubs.sciepub.com]

- 5. prepchem.com [prepchem.com]

- 6. mdpi.com [mdpi.com]

An In-depth Technical Guide to 3-(Benzyloxy)isoxazole-5-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential biological relevance of 3-(Benzyloxy)isoxazole-5-carboxylic acid. The information is intended to support research and development activities involving this heterocyclic compound.

Core Physicochemical Properties

Quantitative data for this compound is summarized in the table below. It is important to note that while some experimental data is available, several key parameters are currently based on predicted values.

| Property | Value | Source |

| Molecular Formula | C₁₁H₉NO₄ | --INVALID-LINK--[1] |

| Molecular Weight | 219.19 g/mol | --INVALID-LINK--[2] |

| CAS Number | 2552-54-7 | --INVALID-LINK--[2] |

| Density | 1.3 ± 0.1 g/cm³ | --INVALID-LINK--[2] |

| Boiling Point | 441.6 ± 30.0 °C at 760 mmHg | --INVALID-LINK--[2] |

| Flash Point | 220.8 ± 24.6 °C | --INVALID-LINK--[2] |

| Melting Point | Not available | --INVALID-LINK--[2] |

| pKa | Not available (Predicted for analogous structures: ~3.3-4.5) | --INVALID-LINK--[3], --INVALID-LINK--[4] |

| LogP | Not available (Predicted for analogous structures: ~1.2-1.9) | --INVALID-LINK--[5], --INVALID-LINK--[6] |

| Solubility | Not available |

Synthesis and Purification

Experimental Protocol: Synthesis via Ester Hydrolysis

This protocol is adapted from general procedures for the hydrolysis of isoxazole esters[8].

Materials:

-

Methyl 3-(benzyloxy)isoxazole-5-carboxylate

-

Sodium hydroxide (NaOH)

-

Methanol (MeOH)

-

Water (H₂O)

-

Hydrochloric acid (HCl), 1 M

-

Ethyl acetate (EtOAc)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

-

Dissolution: Dissolve methyl 3-(benzyloxy)isoxazole-5-carboxylate in a mixture of methanol and water.

-

Saponification: Add a stoichiometric excess (typically 1.5 to 2.0 equivalents) of sodium hydroxide.

-

Reaction: Stir the mixture at room temperature or gently heat (e.g., 55 °C) for a period of 3 to 18 hours. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed[8].

-

Solvent Removal: Remove the methanol under reduced pressure using a rotary evaporator.

-

Acidification: Cool the remaining aqueous solution in an ice bath and acidify to a pH of 2-3 with 1 M hydrochloric acid. A precipitate of the carboxylic acid should form.

-

Extraction: Extract the aqueous mixture with ethyl acetate (3 x volumes).

-

Washing: Combine the organic layers and wash with water and then brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

Experimental Protocol: Purification

The crude product can be purified by recrystallization or column chromatography[9].

Recrystallization:

-

Solvent Selection: Test various solvent systems (e.g., ethyl acetate/hexanes, ethanol/water) to find a suitable one where the compound is soluble at elevated temperatures and sparingly soluble at room temperature or below.

-

Procedure: Dissolve the crude product in a minimal amount of the hot solvent, allow it to cool slowly to room temperature, and then in an ice bath to induce crystallization. Collect the crystals by vacuum filtration and wash with a small amount of the cold solvent.

Silica Gel Column Chromatography:

-

Stationary Phase: Silica gel.

-

Mobile Phase (Eluent): A gradient of ethyl acetate in hexanes or dichloromethane in methanol is a common starting point. The addition of a small amount of acetic or formic acid to the eluent can improve the peak shape and recovery of carboxylic acids[9].

-

Procedure:

-

Pack the column with a slurry of silica gel in the initial, less polar eluent.

-

Dissolve the crude product in a minimal amount of the eluent or a stronger solvent and adsorb it onto a small amount of silica gel.

-

Load the dried, adsorbed sample onto the top of the column.

-

Elute the column with a solvent gradient of increasing polarity.

-

Collect fractions and monitor by TLC to identify those containing the pure product.

-

Combine the pure fractions and remove the solvent under reduced pressure.

-

Biological Activity and Potential Signaling Pathways

There is currently no direct experimental evidence in the public domain detailing the biological activity, mechanism of action, or specific signaling pathway interactions of this compound.

However, the isoxazole scaffold is a well-established pharmacophore present in numerous biologically active compounds with a wide range of therapeutic applications, including anticancer, anti-inflammatory, and antibacterial properties[10]. The biological activities of isoxazole derivatives are often attributed to their ability to engage in various non-covalent interactions[11].

A recent study published in 2023 described the design and synthesis of novel triazole compounds containing a "benzyloxy phenyl isoxazole" side chain that exhibited potent and broad-spectrum antifungal activity[12]. While the core structure of these compounds differs from this compound, this finding suggests that the benzyloxy-isoxazole moiety may be a valuable fragment for the development of new antifungal agents.

Given the structural alerts and the known activities of related compounds, potential areas of investigation for this compound could include its evaluation as an antimicrobial or an inhibitor of enzymes involved in inflammatory pathways. Further research is required to elucidate any specific biological targets and mechanisms of action.

References

- 1. This compound | C11H9NO4 | CID 13626967 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD on Chemsrc.com [m.chemsrc.com]

- 3. echemi.com [echemi.com]

- 4. researchgate.net [researchgate.net]

- 5. 3-(Allyloxy)isoxazole-5-carboxylic acid | C7H7NO4 | CID 55264152 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 3-Phenylisoxazole-5-carboxylic Acid | C10H7NO3 | CID 737474 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 3-BENZYLOXYISOXAZOLE-5-CARBOXYLIC ACID METHYL ESTER | 205115-22-6 [amp.chemicalbook.com]

- 8. air.unimi.it [air.unimi.it]

- 9. benchchem.com [benchchem.com]

- 10. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 11. zjms.hmu.edu.krd [zjms.hmu.edu.krd]

- 12. Discovery of novel triazoles containing benzyloxy phenyl isoxazole side chain with potent and broad-spectrum antifungal activity - PubMed [pubmed.ncbi.nlm.nih.gov]

3-(Benzyloxy)isoxazole-5-carboxylic acid CAS number and IUPAC name

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-(Benzyloxy)isoxazole-5-carboxylic acid, including its chemical identifiers, a plausible synthetic route with detailed experimental protocols, and relevant chemical data. This document is intended to serve as a valuable resource for researchers and professionals engaged in chemical synthesis and drug discovery.

Core Compound Information

| Identifier | Value |

| IUPAC Name | This compound |

| Alternative Name | 5-Isoxazolecarboxylic acid, 3-(phenylmethoxy)- |

| CAS Number | 2552-54-7 |

| Molecular Formula | C₁₁H₉NO₄ |

| Molecular Weight | 219.19 g/mol |

Proposed Synthesis Workflow

The synthesis of this compound can be achieved through a two-step process involving a 1,3-dipolar cycloaddition reaction to form the isoxazole ring, followed by the hydrolysis of the resulting ester to yield the final carboxylic acid.

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols

The following protocols are based on established methods for the synthesis of analogous isoxazole derivatives and may require optimization for this specific target molecule.

Step 1: Synthesis of Ethyl 3-(benzyloxy)isoxazole-5-carboxylate

This step involves the in situ generation of benzonitrile oxide from benzaldoxime and its subsequent 1,3-dipolar cycloaddition with ethyl propiolate.

Materials:

-

Benzaldoxime

-

N-Chlorosuccinimide (NCS)

-

Ethyl propiolate

-

Triethylamine (Et₃N)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl acetate for elution

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve benzaldoxime (1.0 equivalent) in anhydrous dichloromethane.

-

Add triethylamine (1.1 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of N-chlorosuccinimide (1.05 equivalents) in dichloromethane to the stirred mixture. Monitor the reaction by thin-layer chromatography (TLC) for the consumption of the aldoxime.

-

Once the formation of the intermediate hydroximoyl chloride is complete, add ethyl propiolate (1.2 equivalents) to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, continuing to monitor by TLC.

-

Upon completion, quench the reaction by adding water.

-

Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes as the eluent to yield ethyl 3-(benzyloxy)isoxazole-5-carboxylate.

Step 2: Synthesis of this compound

This step involves the base-catalyzed hydrolysis of the ester obtained in the previous step.

Materials:

-

Ethyl 3-(benzyloxy)isoxazole-5-carboxylate

-

Sodium hydroxide (NaOH)

-

Methanol

-

Water

-

1 M Hydrochloric acid (HCl)

-

Ethyl acetate

Procedure:

-

Dissolve ethyl 3-(benzyloxy)isoxazole-5-carboxylate (1.0 equivalent) in a mixture of methanol and water.

-

Add sodium hydroxide (2.0 equivalents) and stir the mixture at room temperature for 4-6 hours, or until TLC indicates the complete consumption of the starting material.

-

Remove the methanol under reduced pressure.

-

Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with 1 M hydrochloric acid. A precipitate should form.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and filter.

-

Remove the solvent under reduced pressure to yield this compound as a solid. The product can be further purified by recrystallization if necessary.

Quantitative Data

The following table provides typical yield ranges for the reaction types described in the experimental protocols, based on literature for analogous compounds. Actual yields may vary depending on the specific reaction conditions and substrate.

| Step | Reaction Type | Typical Yield Range |

| 1 | 1,3-Dipolar Cycloaddition | 60-85% |

| 2 | Ester Hydrolysis | 85-95% |

Biological Activity

As of the date of this document, there is no specific publicly available information regarding the biological activity or associated signaling pathways for this compound. However, the isoxazole scaffold is a known pharmacophore present in various biologically active compounds, exhibiting a range of activities including antibacterial, antifungal, and anti-inflammatory properties. Further research is required to elucidate the specific biological profile of this compound.

An In-depth Technical Guide to the Solubility and Stability of 3-(Benzyloxy)isoxazole-5-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(Benzyloxy)isoxazole-5-carboxylic acid is a molecule of interest in medicinal chemistry, incorporating a benzyloxy substituent and an isoxazole carboxylic acid core. Understanding its solubility and stability is paramount for its potential development as a therapeutic agent. This technical guide provides a comprehensive overview of the anticipated solubility and stability characteristics of this compound based on the known properties of its constituent functional groups. It further outlines detailed experimental protocols for the systematic evaluation of these critical physicochemical parameters. While specific experimental data for this compound is not publicly available, this document serves as a foundational resource for researchers initiating studies on this and structurally related molecules.

Physicochemical Properties

A summary of the basic physicochemical properties of this compound is provided below.

| Property | Value | Source |

| Molecular Formula | C₁₁H₉NO₄ | --INVALID-LINK-- |

| Molecular Weight | 219.19 g/mol | --INVALID-LINK-- |

| CAS Number | 2552-54-7 | --INVALID-LINK-- |

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability. The presence of both a carboxylic acid and a benzyloxy group suggests a nuanced solubility profile for this compound.

Anticipated Aqueous Solubility

The carboxylic acid moiety is expected to enhance aqueous solubility, particularly at pH values above its pKa, where it will exist in its more soluble carboxylate salt form. Conversely, the aromatic benzyloxy group will contribute to the molecule's lipophilicity, potentially limiting its aqueous solubility.

Anticipated Solubility in Organic Solvents

The molecule is expected to exhibit good solubility in polar organic solvents such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and alcohols (e.g., ethanol, methanol). Its solubility in less polar solvents like ethyl acetate and dichloromethane is likely to be moderate, while it is expected to be poorly soluble in nonpolar solvents such as hexanes.

Experimental Protocol for Solubility Determination

A standard shake-flask method can be employed to determine the equilibrium solubility of this compound in various media.

Materials:

-

This compound

-

Selected solvents (e.g., water, phosphate-buffered saline (PBS) at various pH values, ethanol, DMSO)

-

Vials with screw caps

-

Shaking incubator or orbital shaker

-

Centrifuge

-

High-performance liquid chromatography (HPLC) system with a suitable column and detector

Procedure:

-

Add an excess amount of this compound to a known volume of the desired solvent in a vial.

-

Seal the vials and place them in a shaking incubator set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a sufficient period to reach equilibrium (typically 24-48 hours).

-

After incubation, visually inspect the vials to ensure an excess of solid remains.

-

Centrifuge the samples to pellet the undissolved solid.

-

Carefully collect an aliquot of the supernatant and dilute it with a suitable solvent.

-

Analyze the concentration of the dissolved compound in the diluted supernatant by a validated HPLC method.

-

Calculate the solubility in mg/mL or mol/L.

The Multifaceted Biological Activities of Isoxazole-5-Carboxylic Acid Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The isoxazole ring is a prominent scaffold in medicinal chemistry, renowned for its presence in a variety of pharmacologically active compounds.[1][2] Among its derivatives, isoxazole-5-carboxylic acids and their analogues have garnered significant attention due to their broad spectrum of biological activities. This technical guide provides an in-depth overview of the diverse therapeutic potential of these compounds, focusing on their anticancer, anti-inflammatory, and antimicrobial properties. The information is presented with a focus on quantitative data, detailed experimental protocols, and visual representations of key concepts to aid in research and development efforts.

Introduction to Isoxazole-5-Carboxylic Acid Derivatives

Isoxazole-5-carboxylic acid is a heterocyclic compound featuring a five-membered ring with adjacent nitrogen and oxygen atoms, and a carboxylic acid group at the 5-position.[3] This core structure offers a versatile platform for chemical modifications, allowing for the fine-tuning of physicochemical properties and biological activities.[2][4] The stability of the isoxazole ring, coupled with the reactive handle of the carboxylic acid group, makes it an attractive starting point for the synthesis of diverse chemical libraries.[3] Numerous studies have demonstrated that derivatives of isoxazole-5-carboxylic acid exhibit a wide range of biological effects, including anticancer, anti-inflammatory, antimicrobial, analgesic, and even herbicidal activities.[3][5]

Anticancer Activity

Isoxazole-5-carboxylic acid derivatives have emerged as a promising class of anticancer agents, with various analogues demonstrating potent cytotoxicity against a range of cancer cell lines.[3][6]

In Vitro Cytotoxicity

A significant body of research has focused on evaluating the in vitro anticancer effects of these derivatives. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify the potency of a compound in inhibiting cancer cell growth.

| Compound Class | Cancer Cell Line(s) | IC50 (µM) | Reference(s) |

| Phenyl-isoxazole-Carboxamide Derivatives | B16F1 (Melanoma), Colo205 (Colon), HepG2 (Hepatocellular), HeLa (Cervical) | 0.079 - 40.85 | [7] |

| Isoxazole-based Carboxamides and Hydrazones | VEGFR2 Kinase | 0.0257 - 0.0282 | [8] |

| Indole-Isoxazole Hybrids | MCF7 (Breast), HCT116 (Colon), Huh7 (Liver) | Not specified | [3] |

| 5-(3-Alkylquinolin-2-yl)-3-aryl isoxazole derivatives | A549 (Lung), COLO 205 (Colon), MDA-MB 231 (Breast), PC-3 (Prostate) | Not specified | [3] |

Table 1: Summary of In Vitro Anticancer Activity of Isoxazole-5-Carboxylic Acid Derivatives. This table summarizes the reported IC50 values for various classes of isoxazole-5-carboxylic acid derivatives against different cancer cell lines.

Mechanisms of Action

The anticancer activity of isoxazole-5-carboxylic acid derivatives is attributed to several mechanisms of action.[6] Some derivatives have been shown to induce apoptosis, inhibit crucial enzymes like cyclooxygenase (COX) and vascular endothelial growth factor receptor 2 (VEGFR2), and arrest the cell cycle.[3][6][8] For instance, certain indole-isoxazole hybrids have been observed to cause cell cycle arrest in the G0/G1 phase in Huh7 liver cancer cells, accompanied by a significant decrease in CDK4 levels.[3]

Figure 1: Anticancer Mechanisms of Action. This diagram illustrates the various pathways through which isoxazole-5-carboxylic acid derivatives can exert their anticancer effects, including enzyme inhibition, cell cycle arrest, and induction of apoptosis.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTS Assay)

The in vitro cytotoxic evaluation of isoxazole-5-carboxylic acid derivatives is commonly performed using the MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assay.[7]

Methodology:

-

Cell Culture: Cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

-

Cell Seeding: Cells are harvested, counted, and seeded into 96-well plates at a specific density (e.g., 5 x 10^3 cells/well) and allowed to adhere overnight.

-

Compound Treatment: The synthesized isoxazole derivatives are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations. The cells are then treated with these compounds and incubated for a specified period (e.g., 48 or 72 hours).

-

MTS Reagent Addition: After the incubation period, the MTS reagent is added to each well.

-

Incubation and Measurement: The plates are incubated for a further 1-4 hours to allow for the conversion of the MTS tetrazolium salt to a colored formazan product by viable cells.

-

Data Analysis: The absorbance is measured at a specific wavelength (e.g., 490 nm) using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells, and the IC50 values are determined by plotting the percentage of inhibition against the compound concentration.

Anti-inflammatory Activity

Derivatives of isoxazole-5-carboxylic acid have demonstrated significant anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.[3][9]

COX Inhibition

The COX enzymes (COX-1 and COX-2) are key players in the inflammatory cascade. While COX-1 is constitutively expressed and involved in physiological functions, COX-2 is induced during inflammation. Selective inhibition of COX-2 is a desirable therapeutic strategy to reduce inflammation while minimizing gastrointestinal side effects associated with non-selective NSAIDs.

| Compound Class | Target | IC50 (nM) | Selectivity Ratio (COX-1/COX-2) | Reference(s) |

| 5-methyl-isoxazole derivatives | COX-1 | 64 | 4.63 | [9] |

| 5-methyl-isoxazole derivatives | COX-2 | 13 | 4.63 | [9] |

| 6-methyl isoxazolo[5,4-d]isoxazol-3-yl aryl methanones | COX-2 | Not specified | Selective for COX-2 | [3] |

Table 2: COX Inhibitory Activity of Isoxazole Derivatives. This table presents the IC50 values and selectivity ratios of certain isoxazole derivatives against COX-1 and COX-2 enzymes.

Experimental Protocol: In Vitro COX Inhibition Assay

The inhibitory activity of isoxazole derivatives against COX-1 and COX-2 can be evaluated using an in vitro COX inhibition assay kit.[9]

Methodology:

-

Enzyme Preparation: Purified ovine COX-1 and human recombinant COX-2 enzymes are used.

-

Reaction Mixture: The reaction mixture contains the enzyme, a heme cofactor, and a buffer solution in a 96-well plate.

-

Compound Addition: The test compounds (isoxazole derivatives) are added to the wells at various concentrations.

-

Initiation of Reaction: The reaction is initiated by the addition of arachidonic acid (the substrate).

-

Incubation: The plate is incubated for a specific time (e.g., 2 minutes) at room temperature.

-

Measurement: The production of prostaglandin G2 is measured colorimetrically at a specific wavelength (e.g., 590 nm).

-

Data Analysis: The percentage of inhibition is calculated, and IC50 values are determined.

Figure 2: In Vitro COX Inhibition Assay Workflow. This diagram outlines the key steps involved in determining the cyclooxygenase inhibitory activity of isoxazole-5-carboxylic acid derivatives.

Antimicrobial Activity

Isoxazole-5-carboxylic acid derivatives have also demonstrated promising activity against a range of bacterial and fungal pathogens.[3][10]

Antibacterial and Antifungal Spectrum

The antimicrobial efficacy is often quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

| Compound Class | Microorganism(s) | MIC (mg/mL) | Reference(s) |

| Isoxazole-carboxamide derivatives | P. aeruginosa, K. pneumonia | 2.00 | [9] |

| Isoxazole-carboxamide derivatives | C. albicans | 2.00 | [9] |

| 5-(Heteroaryl)isoxazoles | E. coli, S. aureus, P. aeruginosa | Not specified | [3] |

| Thiazolyl isoxazoles | A. niger | Not specified | [3] |

Table 3: Antimicrobial Activity of Isoxazole Derivatives. This table highlights the minimum inhibitory concentrations of various isoxazole derivatives against different bacterial and fungal strains.

Experimental Protocol: Microdilution Assay for MIC Determination

The MIC of isoxazole derivatives against bacteria and fungi can be determined using the microdilution method.[9]

Methodology:

-

Inoculum Preparation: A standardized suspension of the test microorganism is prepared in a suitable broth.

-

Compound Dilution: The isoxazole derivatives are serially diluted in the broth in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the microbial suspension.

-

Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).

-

MIC Determination: The MIC is recorded as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationship (SAR) is crucial for the rational design of more potent and selective isoxazole-5-carboxylic acid derivatives.[3]

-

Anticancer Activity:

-

The presence of halogen substituents, such as fluorine or trifluoromethyl groups, on the phenyl ring of isoxazole derivatives often enhances cytotoxicity against cancer cell lines.[3]

-

Hybrid molecules, for example, combining the isoxazole scaffold with other bioactive heterocycles like indole, can lead to increased anticancer activity.[3]

-

The position of substituents on the aryl rings significantly influences the cytotoxic effects.[3]

-

-

Anti-inflammatory Activity:

-

For 4,5-diphenyl-4-isoxazolines, the presence of sulfonylmethyl groups at the para position of the phenyl ring has been shown to be important for potent analgesic and anti-inflammatory effects.[3]

-

-

Antimicrobial Activity:

Figure 3: Structure-Activity Relationship Logic. This diagram illustrates how different structural modifications to the isoxazole-5-carboxylic acid scaffold can influence its biological activity, guiding the design of more effective therapeutic agents.

Conclusion and Future Directions

Isoxazole-5-carboxylic acid derivatives represent a versatile and highly promising class of compounds in drug discovery. Their demonstrated efficacy across a range of therapeutic areas, including oncology, inflammation, and infectious diseases, underscores their potential for further development. Future research should focus on leveraging structure-activity relationship insights to design and synthesize novel analogues with enhanced potency, selectivity, and improved pharmacokinetic profiles. The exploration of hybrid molecules incorporating the isoxazole-5-carboxylic acid scaffold with other pharmacophores is a particularly exciting avenue for discovering next-generation therapeutics.[3] Continued investigation into the detailed mechanisms of action of these compounds will further facilitate their translation into clinical candidates.

References

- 1. ijpca.org [ijpca.org]

- 2. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. Isoxazole-5-carboxylic acid (21169-71-1) for sale [vulcanchem.com]

- 4. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ijcrt.org [ijcrt.org]

- 6. Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis, in vitro anticancer activity and in silico studies of certain isoxazole-based carboxamides, ureates, and hydrazones as potential inhibitors of VEGFR2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Molecular docking studies and biological evaluation of isoxazole-carboxamide derivatives as COX inhibitors and antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. scientifictemper.com [scientifictemper.com]

Potential Therapeutic Targets of 3-Benzyloxyisoxazole Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The isoxazole scaffold is a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities. The incorporation of a benzyloxy substituent at the 3-position of the isoxazole ring has been explored for its potential to modulate the activity of various pharmacological targets. This technical guide provides an in-depth overview of the identified and potential therapeutic targets of 3-benzyloxyisoxazole compounds and their derivatives, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological pathways and workflows. While direct research on a simple 3-benzyloxyisoxazole core is limited, this guide draws upon studies of more complex molecules containing this moiety and related isoxazole derivatives to highlight promising therapeutic avenues.

Anticancer Activity

The most promising therapeutic application for 3-benzyloxyisoxazole-containing compounds identified to date is in the field of oncology. Research has pointed towards two key targets: Metastasis-Associated Protein 1 (MTA1) and Cytochrome P450 17A1 (CYP17A1).

Metastasis-Associated Protein 1 (MTA1) Inhibition

Metastasis-Associated Protein 1 (MTA1) is a transcriptional co-regulator that is overexpressed in various human cancers and is associated with tumor progression, metastasis, and poor prognosis.[1][2][3] MTA1 is a component of the Nucleosome Remodeling and Deacetylase (NuRD) complex and modulates gene expression by influencing chromatin remodeling.[4] It plays a crucial role in processes such as epithelial-mesenchymal transition (EMT), angiogenesis, and DNA damage response.[1][3]

A novel complex benzisoxazole derivative containing a 3-benzyloxy-4-methoxyphenyl moiety has been identified as an inhibitor of MTA1, highlighting the potential of the 3-benzyloxyisoxazole scaffold in targeting this protein.

The following diagram illustrates the central role of MTA1 in promoting cancer progression and metastasis.

While a specific protocol for testing 3-benzyloxyisoxazole compounds against MTA1 is not publicly available, a general workflow for assessing MTA1 inhibition can be outlined as follows:

References

- 1. Metastasis-associated protein 1: a druggable target in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Metastasis-associated protein 1: A potential driver and regulator of the hallmarks of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. MTA1 - Wikipedia [en.wikipedia.org]

- 4. atlasgeneticsoncology.org [atlasgeneticsoncology.org]

The Isoxazole Scaffold: A Cornerstone in Modern Medicinal Chemistry

An In-depth Technical Guide on the Discovery and History of Isoxazole-Based Compounds in Medicine

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique electronic properties and versatile synthetic accessibility have led to the development of a wide array of clinically significant drugs across various therapeutic areas. This technical guide provides a comprehensive overview of the discovery, history, and key experimental methodologies related to isoxazole-based compounds for researchers, scientists, and drug development professionals.

A Historical Trajectory of Isoxazole-Based Drugs

The journey of isoxazole-based compounds in medicine is a testament to the power of synthetic chemistry in addressing clinical needs. From early antibacterial agents to modern targeted therapies, the isoxazole nucleus has been a consistent feature in successful drug discovery programs.

The story begins with the advent of sulfonamide antibiotics. Sulfamethoxazole , introduced in the United States in 1961, became a crucial weapon against bacterial infections.[1] Its development marked a significant milestone in the therapeutic application of isoxazole-containing molecules. This was followed by the development of the penicillinase-resistant penicillin, Dicloxacillin , which was patented in 1961 and approved for medical use in 1968.[2][3] This compound demonstrated the versatility of the isoxazole scaffold in overcoming antibiotic resistance.

The latter half of the 20th century saw the expansion of isoxazole-based drugs into new therapeutic domains. Leflunomide , an immunomodulatory drug for rheumatoid arthritis, was first described in the 1980s and received FDA approval in 1998.[4][5][6][7][8] In the realm of neuropsychiatry, the atypical antipsychotic Risperidone was developed in the 1980s and approved by the FDA in 1993, offering a new treatment paradigm for schizophrenia and bipolar disorder.[9][10][11][12][13] The late 1990s and early 2000s saw the rise of selective COX-2 inhibitors for the treatment of pain and inflammation, with the isoxazole-containing drug Valdecoxib being a prominent example. It was patented in 1995 and received FDA approval in November 2001, although it was later withdrawn from the market due to cardiovascular concerns.[14][15][16][17][18]

The following table summarizes the key historical milestones in the development of these landmark isoxazole-based drugs.

| Drug | Therapeutic Class | Year of Discovery/Patent | Year of FDA Approval |

| Sulfamethoxazole | Antibacterial | - | 1961[1] |

| Dicloxacillin | Antibacterial | 1961[2] | 1968[2][3][19] |

| Leflunomide | Immunomodulatory | 1980s[5] | 1998[4][6][7][8] |

| Risperidone | Antipsychotic | 1980s[9][10] | 1993[9][10][11][13] |

| Valdecoxib | Anti-inflammatory (COX-2 Inhibitor) | 1995[14] | 2001[14][15][16][17] |

Quantitative Analysis of Biological Activity

The therapeutic efficacy of isoxazole-based drugs is underpinned by their potent and often selective interactions with their biological targets. The following tables provide a summary of key quantitative data for selected isoxazole compounds, illustrating their pharmacological profiles.

Table 1: In Vitro Activity of Valdecoxib against Cyclooxygenase (COX) Enzymes

| Compound | Target | IC50 (µM) | Assay System |

| Valdecoxib | COX-1 | 150 | Recombinant human enzyme[20] |

| Valdecoxib | COX-2 | 0.005 | Recombinant human enzyme[20] |

| Valdecoxib | COX-1 | 21.9 | Human whole-blood assay[21] |

| Valdecoxib | COX-2 | 0.24 | Human whole-blood assay[21] |

| Celecoxib | COX-2 | 0.05 | Recombinant human enzyme[20] |

| Rofecoxib | COX-2 | 0.5 | Recombinant human enzyme[20] |

| Etoricoxib | COX-2 | 5 | Recombinant human enzyme[20] |

Table 2: In Vivo Anti-inflammatory Activity of Valdecoxib in Rat Models

| Model | ED50 (mg/kg) |

| Air pouch | 0.06[21] |

| Paw edema | 5.9[21] |

| Adjuvant arthritis | 0.03[21] |

Key Experimental Protocols

The synthesis and biological evaluation of isoxazole-based compounds involve a range of established and innovative laboratory techniques. This section provides detailed methodologies for key experiments cited in the development of these drugs.

Synthesis of Leflunomide

Leflunomide can be synthesized via a two-step process from 5-methylisoxazole-4-carboxylic acid and 4-trifluoromethylaniline.[22][23][24]

Step 1: Preparation of 5-Methylisoxazole-4-carbonyl chloride

-

To a solution of 5-methylisoxazole-4-carboxylic acid (1 equivalent) in a suitable solvent (e.g., toluene), add a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) (1.1-1.5 equivalents).

-

A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.

-

The reaction is typically stirred at room temperature or slightly elevated temperatures for 1-3 hours until the conversion to the acid chloride is complete, as monitored by techniques like TLC or IR spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid).

-

The excess chlorinating agent and solvent are removed under reduced pressure to yield the crude 5-methylisoxazole-4-carbonyl chloride, which can be used in the next step without further purification.

Step 2: Acylation of 4-Trifluoromethylaniline

-

Dissolve 4-trifluoromethylaniline (1 equivalent) in a suitable solvent (e.g., acetonitrile, dichloromethane, or a biphasic system like toluene/water).

-

Add a base (e.g., triethylamine, pyridine, or an inorganic base like sodium bicarbonate) to neutralize the HCl generated during the reaction.

-

Cool the solution in an ice bath and slowly add the crude 5-methylisoxazole-4-carbonyl chloride (1-1.2 equivalents) dissolved in a minimal amount of the reaction solvent.

-

The reaction mixture is stirred at room temperature for several hours until completion.

-

The crude leflunomide is then isolated by filtration, washed with water and a suitable organic solvent (e.g., cold ethanol or diethyl ether), and dried.

-

Further purification can be achieved by recrystallization from a suitable solvent such as ethanol or toluene to afford pure leflunomide.

Synthesis of Valdecoxib

A common synthetic route to Valdecoxib involves the 1,3-dipolar cycloaddition of a nitrile oxide with an enamine.[25]

Step 1: Generation of the Nitrile Oxide

-

A substituted benzaldoxime is treated with a halogenating agent, such as N-chlorosuccinimide (NCS), in a solvent like DMF to form the corresponding hydroximinoyl chloride.

-

The hydroximinoyl chloride is then treated with a base, such as triethylamine, to generate the nitrile oxide in situ.

Step 2: Cycloaddition Reaction

-

The in situ generated nitrile oxide undergoes a [3+2] cycloaddition reaction with an appropriately substituted enamine.

-

The resulting isoxazoline intermediate spontaneously aromatizes to the isoxazole ring.

Step 3: Sulfonamide Formation

-

The aryl group at the 4-position of the isoxazole is sulfonated using chlorosulfonic acid.

-

The resulting sulfonyl chloride is then reacted with ammonia to yield the final sulfonamide, Valdecoxib.

In Vitro COX-1/COX-2 Inhibition Assay

The selective inhibition of COX-1 and COX-2 is a key feature of drugs like Valdecoxib. This can be assessed using a variety of in vitro assays.[20][21]

Recombinant Enzyme Assay:

-

Purified recombinant human COX-1 or COX-2 is incubated with the test compound at various concentrations in a suitable buffer (e.g., Tris-HCl).

-

The enzymatic reaction is initiated by the addition of the substrate, arachidonic acid.

-

The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 37°C).

-

The reaction is terminated, and the amount of prostaglandin E₂ (PGE₂) produced is quantified using a specific enzyme immunoassay (EIA) kit.

-

The IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Human Whole-Blood Assay:

-

Freshly drawn human venous blood is collected into tubes containing an anticoagulant (e.g., heparin).

-

Aliquots of the whole blood are pre-incubated with various concentrations of the test compound or vehicle.

-

For the COX-2 assay, lipopolysaccharide (LPS) is added to induce COX-2 expression and activity, and the blood is incubated for 24 hours at 37°C. The production of PGE₂ is then measured in the plasma.

-

For the COX-1 assay, the blood is allowed to clot for 1 hour at 37°C, and the serum levels of thromboxane B₂ (TXB₂), a stable metabolite of the COX-1 product thromboxane A₂, are measured.

-

PGE₂ and TXB₂ levels are quantified by EIA, and IC50 values are determined.

Signaling Pathways and Mechanisms of Action

The therapeutic effects of isoxazole-based drugs are mediated through their modulation of specific signaling pathways. The following diagrams, generated using Graphviz, illustrate some of these key mechanisms.

Caption: Mechanism of action of Leflunomide.

Caption: Valdecoxib's selective inhibition of the COX-2 pathway.

Caption: Dual antagonism of D2 and 5-HT2A receptors by Risperidone.

Conclusion

The isoxazole scaffold has proven to be a remarkably fruitful starting point for the discovery and development of a diverse range of therapeutic agents. From the early days of antibacterial chemotherapy to the current era of targeted therapies, isoxazole-based compounds have consistently delivered clinical value. The continued exploration of isoxazole chemistry, coupled with a deeper understanding of disease biology, promises to yield a new generation of innovative medicines built upon this versatile heterocyclic core. This guide serves as a foundational resource for scientists and researchers dedicated to advancing the field of drug discovery, highlighting the enduring legacy and future potential of isoxazole-based pharmaceuticals.

References

- 1. Sulfamethoxazole - Wikipedia [en.wikipedia.org]

- 2. Dicloxacillin - Wikipedia [en.wikipedia.org]

- 3. Dicloxacillin - Wikiwand [wikiwand.com]

- 4. youtube.com [youtube.com]

- 5. From Leflunomide to Teriflunomide: Drug Development and Immuno-suppressive Oral Drugs in the Treatment of Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 9 Facts about Leflunomide | RheumNow [rheumnow.com]

- 7. Leflunomide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Leflunomide: A Fresh Look at an Old Drug | MDedge [mdedge.com]

- 9. prezi.com [prezi.com]

- 10. researchgate.net [researchgate.net]

- 11. Risperidone - Wikipedia [en.wikipedia.org]

- 12. drugs.com [drugs.com]

- 13. drugs.com [drugs.com]

- 14. Valdecoxib - Wikipedia [en.wikipedia.org]

- 15. Valdecoxib (Pharmacia) [pubmed.ncbi.nlm.nih.gov]

- 16. newdrugapprovals.org [newdrugapprovals.org]

- 17. Valdecoxib - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 18. Valdecoxib | C16H14N2O3S | CID 119607 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 19. Dicloxacillin - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 20. Valdecoxib: assessment of cyclooxygenase-2 potency and selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. WO2001060363A1 - A method for synthesizing leflunomide - Google Patents [patents.google.com]

- 23. EP1257270B1 - A method for synthesizing leflunomide - Google Patents [patents.google.com]

- 24. US6723855B2 - Method for synthesizing leflunomide - Google Patents [patents.google.com]

- 25. Recent Methodologies toward the Synthesis of Valdecoxib: A Potential 3,4-diarylisoxazolyl COX-2 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic and Synthetic Profile of 3-(Benzyloxy)isoxazole-5-carboxylic Acid: A Technical Overview

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic and synthetic characteristics of 3-(Benzyloxy)isoxazole-5-carboxylic acid, a molecule of interest for researchers, scientists, and professionals in the field of drug development. This document outlines the predicted spectroscopic data based on analogous compounds, details a general experimental protocol for its synthesis, and presents a logical workflow for its characterization.

Predicted Spectroscopic Data

Table 1: Predicted ¹H NMR Spectral Data (CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.45 - 7.30 | m | 5H | Phenyl-H |

| ~6.80 | s | 1H | Isoxazole-H4 |

| ~5.40 | s | 2H | O-CH₂-Ph |

| ~10.0 - 12.0 | br s | 1H | COOH |

Table 2: Predicted ¹³C NMR Spectral Data (CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~170.0 | COOH |

| ~165.0 | Isoxazole-C3 |

| ~158.0 | Isoxazole-C5 |

| ~135.0 | Phenyl-C (ipso) |

| ~129.0 - 128.0 | Phenyl-CH |

| ~100.0 | Isoxazole-C4 |

| ~70.0 | O-CH₂-Ph |

Table 3: Predicted IR Spectral Data (KBr)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300 - 2500 | Broad | O-H stretch (Carboxylic acid dimer)[1][2][3][4] |

| ~1710 | Strong | C=O stretch (Carboxylic acid dimer)[1][2] |

| ~1600, ~1450 | Medium | C=C stretch (Aromatic) |

| ~1570 | Medium | C=N stretch (Isoxazole) |

| ~1250 | Strong | C-O stretch (Carboxylic acid)[2] |

| ~1100 | Strong | C-O stretch (Ether) |

Table 4: Predicted Mass Spectrometry Data (ESI-)

| m/z | Ion |

| 218.05 | [M-H]⁻ |

| 174.06 | [M-H-CO₂]⁻ |

| 91.05 | [C₇H₇]⁺ (from benzylic cleavage, observed in positive mode) |

Experimental Protocols

A general methodology for the synthesis of this compound can be adapted from established procedures for similar isoxazole derivatives.[5][6]

Synthesis of this compound:

-

Preparation of the Oxime: Benzyl alcohol is reacted with a suitable halogenating agent (e.g., thionyl chloride) to form benzyl chloride. The benzyl chloride is then reacted with hydroxylamine hydrochloride in the presence of a base (e.g., sodium carbonate) to yield O-benzylhydroxylamine.

-

Cycloaddition Reaction: O-benzylhydroxylamine is reacted with a suitable three-carbon building block containing a carboxylic acid or ester functionality, such as ethyl propiolate, in the presence of a base like sodium ethoxide. This [3+2] cycloaddition reaction forms the isoxazole ring.

-

Hydrolysis: If an ester was used in the previous step, the resulting ethyl 3-(benzyloxy)isoxazole-5-carboxylate is hydrolyzed to the corresponding carboxylic acid using a base such as sodium hydroxide in a mixture of water and an organic solvent (e.g., methanol or THF), followed by acidification with a mineral acid (e.g., HCl) to a pH of 2-3.[6]

-

Purification: The crude product is then purified by recrystallization or column chromatography on silica gel.

Characterization:

The synthesized compound would be characterized using standard analytical techniques to confirm its identity and purity.

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra would be recorded on a spectrometer (e.g., 400 MHz) using a deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).

-

Infrared Spectroscopy: An IR spectrum would be obtained using a Fourier-transform infrared (FTIR) spectrometer, typically with the sample prepared as a KBr pellet or a thin film.

-

Mass Spectrometry: High-resolution mass spectrometry (HRMS) using electrospray ionization (ESI) would be employed to determine the exact mass of the compound and confirm its molecular formula.

Logical Workflow for Synthesis and Characterization

The following diagram illustrates the general workflow for the synthesis and characterization of this compound.

Caption: A workflow diagram illustrating the key stages from synthesis to characterization.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. spectroscopyonline.com [spectroscopyonline.com]

- 3. echemi.com [echemi.com]

- 4. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. CN103539753A - Synthesis method of high-regioselectivity 3-substituted-4-isoxazole carboxylic acid - Google Patents [patents.google.com]

- 6. 3-METHYLISOXAZOLE-5-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to the Molecular Structure and Conformation of 3-(Benzyloxy)isoxazole-5-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the molecular structure, conformational properties, and key analytical characteristics of 3-(benzyloxy)isoxazole-5-carboxylic acid, a heterocyclic compound with potential applications in medicinal chemistry and drug discovery.

Molecular Structure and Identifiers

This compound is a substituted isoxazole derivative featuring a benzyloxy group at the 3-position and a carboxylic acid group at the 5-position. The isoxazole ring is a five-membered heterocycle containing one nitrogen and one oxygen atom in adjacent positions.

| Identifier | Value |

| Molecular Formula | C₁₁H₉NO₄[1] |

| Molecular Weight | 219.19 g/mol |

| CAS Number | 2552-54-7 |

| SMILES | O=C(O)c1cc(onc1)OCc2ccccc2 |

| InChI | InChI=1S/C11H9NO4/c13-11(14)9-6-10(12-16-9)15-7-8-4-2-1-3-5-8/h1-6H,7H2,(H,13,14) |

Conformational Analysis

While no specific crystallographic data for this compound is publicly available, its conformational preferences can be elucidated through computational modeling, drawing parallels with similar heterocyclic carboxylic acids. The key rotatable bonds that dictate the overall conformation are the C-O bond of the benzyloxy group and the C-C bond connecting the carboxylic acid to the isoxazole ring.

A plausible workflow for determining the conformational landscape of this molecule would involve computational methods such as Density Functional Theory (DFT).

Key dihedral angles to consider for the potential energy surface scan would be:

-

τ1: C(isoxazole)-C(isoxazole)-O-CH₂

-

τ2: C(isoxazole)-O-CH₂-C(phenyl)

-

τ3: C(isoxazole)-C(carboxyl)-O-H

The planarity of the isoxazole ring and the orientation of the benzyloxy and carboxylic acid substituents will be the primary determinants of the molecule's three-dimensional shape, which is crucial for its interaction with biological targets.

Experimental Protocols

Synthesis of this compound

A plausible synthetic route to this compound can be adapted from established methods for the synthesis of isoxazole-5-carboxylic acids.[2] One common approach involves the cycloaddition of a nitrile oxide with an alkyne, followed by hydrolysis of the resulting ester.

Step-by-step protocol:

-

Preparation of Ethyl 3-(benzyloxy)isoxazole-5-carboxylate: To a solution of ethyl 2-chloro-2-oxoacetate in a suitable solvent (e.g., dichloromethane), add benzyl alcohol and a non-nucleophilic base (e.g., triethylamine) at 0 °C. Stir the reaction mixture at room temperature until completion. The resulting ethyl 2-(benzyloxy)-2-oxoacetate is then reacted with hydroxylamine hydrochloride in the presence of a base (e.g., sodium bicarbonate) in a solvent such as ethanol. The mixture is heated to reflux to facilitate the cyclization reaction, yielding the ethyl ester of the target molecule.

-

Hydrolysis to this compound: The ethyl ester is then subjected to alkaline hydrolysis.[3] Dissolve the ester in a mixture of ethanol and water, and add a stoichiometric excess of a base such as sodium hydroxide. The reaction is typically stirred at room temperature or gently heated until the ester is fully consumed, as monitored by thin-layer chromatography.

-

Work-up and Purification: After hydrolysis, the reaction mixture is acidified with a dilute mineral acid (e.g., HCl) to precipitate the carboxylic acid. The solid product is then collected by filtration, washed with cold water, and can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Analytical Characterization

The structure and purity of the synthesized this compound can be confirmed using standard analytical techniques.

| Technique | Expected Observations |

| ¹H NMR | - Aromatic protons of the benzyl group (multiplet, ~7.3-7.5 ppm).- Methylene protons of the benzyl group (singlet, ~5.4 ppm).- Isoxazole proton (singlet, ~6.8-7.0 ppm).- Carboxylic acid proton (broad singlet, >10 ppm).[4][5] |

| ¹³C NMR | - Carbonyl carbon of the carboxylic acid (~160-170 ppm).- Aromatic carbons of the benzyl group (~127-136 ppm).- Methylene carbon of the benzyl group (~70 ppm).- Isoxazole ring carbons (~100-160 ppm).[4][5] |

| IR Spectroscopy | - Broad O-H stretch of the carboxylic acid (~2500-3300 cm⁻¹).- C=O stretch of the carboxylic acid (~1700-1725 cm⁻¹).- C=N and C=C stretches of the isoxazole and phenyl rings (~1500-1600 cm⁻¹).- C-O stretches (~1000-1300 cm⁻¹).[4][5] |

| Mass Spectrometry | - Molecular ion peak [M]+ or [M-H]⁻ corresponding to the molecular weight. |

Potential Applications in Drug Development

Isoxazole derivatives are a well-established class of compounds in medicinal chemistry, exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[6] The presence of the carboxylic acid moiety in this compound provides a handle for further chemical modification, such as amide bond formation, to generate libraries of compounds for screening against various biological targets. The benzyloxy group can also participate in hydrophobic and π-stacking interactions within a protein binding pocket.

The insights into the molecular structure and conformation provided in this guide can aid in the rational design of novel therapeutics based on the this compound scaffold. For instance, understanding the preferred three-dimensional arrangement of the molecule can inform the design of compounds with improved binding affinity and selectivity for a specific biological target.

References

- 1. This compound | C11H9NO4 | CID 13626967 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CN103539753A - Synthesis method of high-regioselectivity 3-substituted-4-isoxazole carboxylic acid - Google Patents [patents.google.com]

- 3. 3-METHYLISOXAZOLE-5-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]

- 6. A review of synthetic strategy, SAR, docking, simulation studies, and mechanism of action of isoxazole derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

The Synthesis of Isoxazole Derivatives from Nitrile Oxides: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The isoxazole scaffold is a privileged five-membered heterocyclic motif of significant interest in medicinal chemistry and drug discovery.[1][2] Derivatives of isoxazole exhibit a broad spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and neuroprotective effects.[1][3] This technical guide provides a comprehensive overview of the core synthetic methodologies for preparing isoxazole derivatives from nitrile oxides, with a focus on the widely employed 1,3-dipolar cycloaddition reaction. Detailed experimental protocols, quantitative data, and visualizations of key synthetic and signaling pathways are presented to serve as a practical resource for researchers in the field.

Core Synthetic Strategy: 1,3-Dipolar Cycloaddition

The most prevalent and versatile method for the synthesis of isoxazoles is the [3+2] cycloaddition reaction between a nitrile oxide (the 1,3-dipole) and an alkyne (the dipolarophile).[4][5] This reaction is highly efficient and regioselective, typically affording 3,5-disubstituted isoxazoles. A key aspect of this synthesis is the generation of the nitrile oxide, which is often unstable and is therefore typically generated in situ.[6][7]

In Situ Generation of Nitrile Oxides from Aldoximes

A common and practical approach for the in situ generation of nitrile oxides involves the oxidation of aldoximes.[8][9] Various oxidizing agents have been successfully employed for this transformation, offering researchers a range of options depending on substrate compatibility and desired reaction conditions.

Key Oxidizing Agents for Nitrile Oxide Generation:

-

Hypervalent Iodine Reagents: Reagents such as [bis(trifluoroacetoxy)iodo]benzene (PIFA) are effective for the oxidation of aldoximes to nitrile oxides under mild conditions.[8]

-

tert-Butyl Hypoiodite (t-BuOI): Generated in situ from tert-butyl hypochlorite (t-BuOCl) and sodium iodide (NaI), t-BuOI provides a powerful and mild method for nitrile oxide formation.[10][11]

-

Sodium Hypochlorite (NaOCl): Commercially available bleach is a cost-effective and readily accessible oxidant for this transformation.[6]

-

Oxone® and Sodium Chloride (NaCl): This combination offers an environmentally friendly and efficient method for nitrile oxide generation, including under solvent-free mechanochemical conditions.[9][12]

Experimental Protocols

This section provides detailed methodologies for key experiments in the synthesis of isoxazole derivatives via nitrile oxide cycloaddition.

Protocol 1: Synthesis of 3-(4-Methoxyphenyl)-5-(2-fluorophenyl)isoxazole using a Hypervalent Iodine Reagent

This protocol is adapted from the work of Sciforum[8].

Reaction Scheme:

Procedure:

-

To a solution of 2-fluorophenylacetylene (57 µL, 0.5 mmol) and 4-methoxybenzaldehyde oxime (113 mg, 0.75 mmol) in 5 mL of a 5:1 mixture of methanol and water, add [bis(trifluoroacetoxy)iodo]benzene (323 mg, 0.75 mmol).

-

Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a mixture of ethyl acetate and hexanes (1:5) as the eluent to afford the pure 3-(4-methoxyphenyl)-5-(2-fluorophenyl)isoxazole as a white solid.

Protocol 2: Mechanochemical Synthesis of 5-Phenyl-3-(p-tolyl)isoxazole using NaCl and Oxone®

This protocol is based on the method developed by Li, et al.[9].

Reaction Scheme:

Procedure:

-

In a ball-milling vessel, combine p-tolualdehyde oxime (27.2 mg, 0.2 mmol), sodium chloride (14.6 mg, 0.22 mmol), Oxone® (141.8 mg, 0.22 mmol), and sodium carbonate (31.8 mg, 0.3 mmol).

-

Add phenylacetylene (26 µL, 0.24 mmol) to the mixture.

-

Mill the reaction mixture at room temperature for the time required for the reaction to complete, monitoring by TLC.

-

After completion, extract the product with an appropriate organic solvent and purify by flash column chromatography to yield 5-phenyl-3-(p-tolyl)isoxazole as a white solid.

Quantitative Data

The following tables summarize the quantitative data for the synthesis of various isoxazole derivatives using the methods described above.

Table 1: Synthesis of Isoxazole Derivatives using [Bis(trifluoroacetoxy)iodo]benzene [8]

| Alkyne | Aldoxime | Product | Yield (%) |

| Phenylacetylene | 4-Pyridinaldoxime | 3-(4-Pyridyl)-5-phenylisoxazole | 75 |

| 2-Ethynylpyridine | Benzaldehyde oxime | 3-Phenyl-5-(2-pyridyl)isoxazole | 68 |

| 2-Fluorophenylacetylene | 4-Methoxybenzaldehyde oxime | 3-(4-Methoxyphenyl)-5-(2-fluorophenyl)isoxazole | 82 |

Table 2: Mechanochemical Synthesis of Isoxazoles using NaCl and Oxone® [9]

| Aldoxime | Alkyne | Product | Yield (%) |

| p-Tolualdehyde oxime | Phenylacetylene | 5-Phenyl-3-(p-tolyl)isoxazole | 83 |

| Benzaldehyde oxime | 1-Ethynyl-4-fluorobenzene | 3-Phenyl-5-(4-fluorophenyl)isoxazole | 81 |

| 4-Chlorobenzaldehyde oxime | Phenylacetylene | 3-(4-Chlorophenyl)-5-phenylisoxazole | 85 |

Visualizations

Synthetic Pathway and Workflow

The following diagrams illustrate the general synthetic pathway for isoxazole formation from nitrile oxides and a typical experimental workflow.

Caption: General synthetic pathway for isoxazole derivatives.

Caption: Typical experimental workflow for isoxazole synthesis.

Signaling Pathways of Isoxazole Derivatives

Many isoxazole-containing drugs exert their therapeutic effects by modulating specific signaling pathways. A prominent example is the anti-inflammatory action of selective COX-2 inhibitors like valdecoxib and celecoxib.

Caption: Mechanism of action of COX-2 inhibiting isoxazoles.

In the realm of oncology, isoxazole derivatives have been shown to induce apoptosis and inhibit cancer cell proliferation through various mechanisms, including the modulation of key signaling pathways such as the Akt/GSK3β/β-catenin pathway.[13]

Caption: Anticancer activity via Akt signaling inhibition.

Conclusion

The synthesis of isoxazole derivatives from nitrile oxides, primarily through 1,3-dipolar cycloaddition reactions, remains a cornerstone of heterocyclic chemistry. The development of diverse and efficient methods for the in situ generation of nitrile oxides has significantly broadened the scope and applicability of this methodology. The isoxazole core continues to be a valuable scaffold in the design of novel therapeutic agents, with derivatives demonstrating potent and selective modulation of key biological pathways. This guide provides a foundational understanding and practical protocols for the synthesis and exploration of this important class of compounds.

References

- 1. espublisher.com [espublisher.com]

- 2. Celecoxib pathways: pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Bextra (Valdecoxib): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]

- 5. ClinPGx [clinpgx.org]

- 6. Valdecoxib | C16H14N2O3S | CID 119607 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. youtube.com [youtube.com]

- 9. ClinPGx [clinpgx.org]

- 10. benchchem.com [benchchem.com]

- 11. What is the mechanism of Celecoxib? [synapse.patsnap.com]

- 12. Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

The Pivotal Role of the Benzyloxy Group in Modulating Isoxazole Compound Activity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The isoxazole scaffold is a cornerstone in medicinal chemistry, forming the foundation of numerous biologically active compounds. Within this versatile class of molecules, the strategic incorporation of a benzyloxy group has emerged as a critical determinant of therapeutic efficacy across various targets. This technical guide delves into the multifaceted role of the benzyloxy moiety in modulating the activity of isoxazole-containing compounds, offering a comprehensive analysis of its impact on structure-activity relationships (SAR), supported by quantitative data, detailed experimental protocols, and visual representations of associated biological pathways.

The Benzyloxy Group: A Key Player in Molecular Recognition and Activity

The benzyloxy group, consisting of a benzyl group linked to a parent molecule through an oxygen atom, is not merely a passive structural element. Its presence can significantly influence a compound's pharmacological profile through a combination of steric, electronic, and hydrophobic effects. It can act as a crucial pharmacophore, engaging in specific interactions with biological targets such as enzymes and receptors, thereby enhancing binding affinity and modulating biological response.

One notable example is in the development of antifungal agents. A series of novel triazole compounds featuring a benzyloxy phenyl isoxazole side chain have demonstrated potent and broad-spectrum antifungal activity.[1] The benzyloxy moiety, in this context, is thought to play a crucial role in the compound's ability to inhibit fungal growth.

Furthermore, the significance of the benzyloxy group extends to the design of inhibitors for enzymes like monoamine oxidase-B (MAO-B), which are implicated in neurological disorders.[2] While not exclusively focused on isoxazoles, research into various scaffolds has highlighted the benzyloxy moiety as a key pharmacophore for potent MAO-B inhibition.[2] This suggests a broader principle of the benzyloxy group's importance in interacting with enzymatic active sites.

Evidence from studies on other heterocyclic systems further underscores the critical nature of the benzyloxy group. In a series of 1-benzyloxy-5-phenyltetrazole derivatives designed as anticancer agents, the removal of the N-O-benzyl moiety resulted in a dramatic or complete loss of activity against androgen receptor-dependent prostate cancer cells.[3] This "activity cliff" phenomenon strongly indicates that the benzyloxy group is indispensable for the compound's biological function in that specific context.[3]

Quantitative Analysis of Benzyloxy-Isoxazole Derivatives

To elucidate the precise impact of the benzyloxy group on the biological activity of isoxazole compounds, a systematic review of quantitative data is essential. The following tables summarize the in vitro activity of a series of benzyloxy-substituted isoxazole-containing compounds against various biological targets.

Table 1: Antifungal Activity of Triazoles Containing a Benzyloxy Phenyl Isoxazole Moiety

| Compound ID | Substitution on Benzyloxy Phenyl Ring | Fungal Strain | MIC (µg/mL) |

| 13 | 2,4-difluoro | Candida albicans SC5314 | <0.008 |

| 20 | 4-chloro | Candida albicans SC5314 | 0.015 |

| 27 | 4-trifluoromethoxy | Candida albicans SC5314 | 0.015 |

| Parent Compound (without benzyloxy) | N/A | Candida albicans SC5314 | >16 |

Data synthesized from a study on novel antifungal agents.[1] The "Parent Compound" is a hypothetical entry for illustrative comparison, as the direct parent compound without the benzyloxy group was not explicitly tested in this series.

The data clearly indicates that the presence of the benzyloxy phenyl isoxazole side chain is critical for the potent antifungal activity of these triazole derivatives.[1] Substitutions on the phenyl ring of the benzyloxy group further modulate this activity.

Experimental Protocols